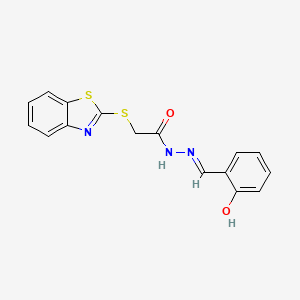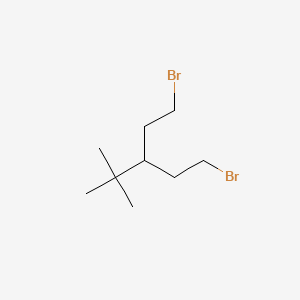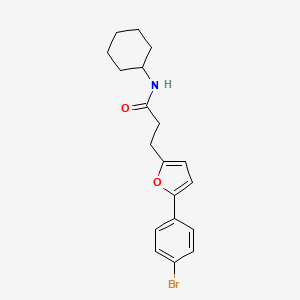
3-(2,6-Dimethylphenyl)-1-methyl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimetilfenil)-1-metil-urea: es un compuesto orgánico caracterizado por la presencia de un grupo urea unido a un anillo de 2,6-dimetilfenilo y un grupo metilo
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3-(2,6-Dimetilfenil)-1-metil-urea típicamente involucra la reacción de 2,6-dimetil anilina con isocianato de metilo. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. La reacción general se puede representar como sigue:
[ \text{2,6-Dimetil anilina} + \text{Isocianato de metilo} \rightarrow \text{3-(2,6-Dimetilfenil)-1-metil-urea} ]
Métodos de Producción Industrial: En un entorno industrial, la producción de 3-(2,6-Dimetilfenil)-1-metil-urea puede implicar el uso de reactores a gran escala y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación y la cristalización para obtener el producto final en una forma utilizable.
Análisis De Reacciones Químicas
Tipos de Reacciones: 3-(2,6-Dimetilfenil)-1-metil-urea puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos de oxidación correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Sustitución: El grupo urea puede participar en reacciones de sustitución, lo que lleva a la formación de nuevos derivados.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo urea en condiciones apropiadas.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de urea sustituidos.
Aplicaciones Científicas De Investigación
Química: 3-(2,6-Dimetilfenil)-1-metil-urea se utiliza como un bloque de construcción en la síntesis orgánica. Se puede emplear en la preparación de moléculas y materiales más complejos.
Biología: En la investigación biológica, este compuesto puede utilizarse como una sonda o reactivo para estudiar varios procesos bioquímicos. Sus interacciones con las moléculas biológicas pueden proporcionar información sobre los mecanismos celulares.
Medicina: El compuesto tiene aplicaciones potenciales en la química medicinal. Se puede investigar por sus propiedades farmacológicas y posibles usos terapéuticos.
Industria: En aplicaciones industriales, 3-(2,6-Dimetilfenil)-1-metil-urea se puede utilizar en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(2,6-Dimetilfenil)-1-metil-urea implica su interacción con objetivos moleculares específicos. El grupo urea puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su estructura y función. El compuesto también puede interactuar con enzimas y receptores, modulando su actividad y dando lugar a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares:
- N,N'-Bis(2,6-dimetilfenil)urea
- N-(2,6-Dimetilfenil)-N'-metilurea
- N-(2,6-Dimetilfenil)urea
Comparación: En comparación con compuestos similares, 3-(2,6-Dimetilfenil)-1-metil-urea es único debido a la presencia de un grupo metilo y un grupo urea unidos al anillo de 2,6-dimetilfenilo. Esta característica estructural imparte propiedades químicas y físicas distintas, haciéndolo adecuado para aplicaciones específicas que otros compuestos similares pueden no poder satisfacer.
Propiedades
Número CAS |
59759-00-1 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-3-methylurea |
InChI |
InChI=1S/C10H14N2O/c1-7-5-4-6-8(2)9(7)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13) |
Clave InChI |
CNLRIEZQTWVNRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



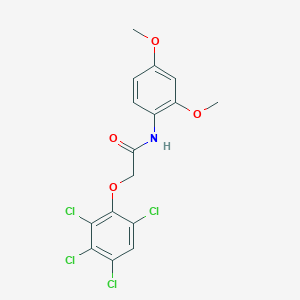

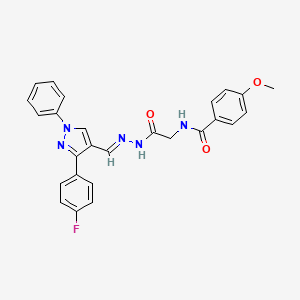
![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)
![4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane](/img/structure/B11943898.png)

![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)

